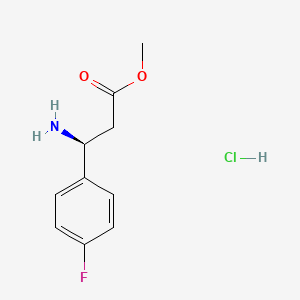![molecular formula C13H17BrO3 B6167957 methyl 4-[(5-bromopentyl)oxy]benzoate CAS No. 158771-47-2](/img/new.no-structure.jpg)
methyl 4-[(5-bromopentyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(5-bromopentyl)oxy]benzoate is an organic compound with the molecular formula C13H17BrO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a 5-bromopentyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-bromopentyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-hydroxybenzoate is then reacted with 5-bromopentanol under basic conditions, often using a base like potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(5-bromopentyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzylic position can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Methyl 4-[(5-bromopentyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mécanisme D'action
The mechanism of action of methyl 4-[(5-bromopentyl)oxy]benzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the benzylic position is oxidized to form carboxylic acids or ketones .
Comparaison Avec Des Composés Similaires
Methyl 4-[(5-bromopentyl)oxy]benzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the 5-bromopentyl group and is less reactive in nucleophilic substitution reactions.
Methyl 4-[(5-chloropentyl)oxy]benzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Methyl 4-[(5-iodopentyl)oxy]benzoate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
158771-47-2 |
|---|---|
Formule moléculaire |
C13H17BrO3 |
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
methyl 4-(5-bromopentoxy)benzoate |
InChI |
InChI=1S/C13H17BrO3/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
IZESMFHWBSRQFQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OCCCCCBr |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



